2,4'-Dibromoacetophenone

Description

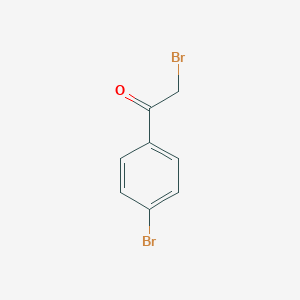

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJSFKCZZIXQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059201 | |

| Record name | Ethanone, 2-bromo-1-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white crystalline powder with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | p-Bromophenacyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-73-0 | |

| Record name | 4-Bromophenacyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromophenacyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4'-Dibromoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-bromo-1-(4-bromophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-bromo-1-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-dibromoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOPHENACYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN0FRW1G4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4'-Dibromoacetophenone CAS number

An In-depth Technical Guide to 2,4'-Dibromoacetophenone (CAS No. 99-73-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile reagent with significant applications in analytical chemistry and synthetic organic chemistry. The document details its physicochemical properties, synthesis, and key applications, with a focus on its role in derivatization for chromatographic analysis and as a building block in the synthesis of complex molecules. Detailed experimental protocols, safety information, and analytical characterization are also presented to support its practical use in a laboratory setting.

Introduction

This compound, identified by the CAS number 99-73-0, is a halogenated aromatic ketone.[1][2] Its chemical structure features a benzene ring substituted with a bromine atom at the para-position (position 4) and a bromoacetyl group at position 1. This bifunctional nature makes it a valuable intermediate and reagent in various chemical transformations.

Also known by synonyms such as 4-Bromophenacyl bromide, p-Bromophenacyl bromide, and α,4-Dibromoacetophenone, this compound is particularly recognized for its utility as a derivatizing agent for carboxylic acids prior to High-Performance Liquid Chromatography (HPLC) analysis.[2][3] Furthermore, its reactivity lends itself to the synthesis of various heterocyclic compounds and as an inhibitor in specific biological pathways, such as its role as a GSK-3β inhibitor. This guide aims to consolidate the technical information essential for its effective and safe use in research and development.

Physicochemical and Spectroscopic Properties

This compound is a slightly yellow to beige crystalline solid at room temperature.[1][4] It is stable under recommended storage conditions but is incompatible with strong bases, and strong oxidizing or reducing agents. A summary of its key properties is provided in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 99-73-0 | [1][2][3][4] |

| Molecular Formula | C₈H₆Br₂O | [2][3][4] |

| Molecular Weight | 277.94 g/mol | [3] |

| Appearance | Slightly yellow to beige crystalline solid | [1][4] |

| Melting Point | 108-110 °C | [3] |

| Solubility | Soluble in methanol (20 mg/ml), DMSO (5 mg/ml), DMF (5 mg/ml), toluene, and ethanol. Insoluble in water. | |

| Purity | ≥98% | [2] |

| Storage Temperature | Store below +30°C in a cool, dry place. | [1] |

Synthesis and Purification

While various specific synthetic routes exist, a general method for the synthesis of α-bromoketones can be adapted for this compound, often starting from the corresponding acetophenone. A generalized workflow for its synthesis and subsequent purification is outlined below.

General Synthesis Workflow

A common approach involves the bromination of 4'-bromoacetophenone. The workflow ensures the selective bromination of the α-carbon of the acetyl group.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Purification

A standard method for purifying the crude product is recrystallization.

-

Method: Crystallize the crude this compound from ethanol (approximately 8 mL of ethanol per gram of compound).

-

Procedure:

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

-

Applications in Research and Development

This compound serves as a critical reagent in several areas of chemical and pharmaceutical research.

Derivatization for HPLC Analysis

One of its primary uses is as a derivatizing agent for carboxylic acids, particularly fatty acids, to facilitate their detection by UV detectors in HPLC. The reagent reacts with the carboxylate anion to form a 4-bromophenacyl ester, which has a strong UV chromophore.

Caption: Workflow for carboxylic acid analysis using this compound derivatization.

Synthetic Intermediate

The compound is a versatile building block in organic synthesis. It undergoes condensation reactions with aldehydes to produce α,β-unsaturated ketones.[5] It is also employed in the esterification of carboxylic acids and the protection of phenols.

Biological Activity

This compound has been identified as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in various cellular signaling pathways. This makes it a useful tool compound in cell biology and a potential starting point for the development of more potent and selective inhibitors.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the bromophenyl ring and a characteristic singlet for the methylene (-CH₂Br) protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).[6] The molecular ion peak (M⁺) would be observed around m/z 276, 278, and 280.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[7][8] It is classified as corrosive and is a lachrymator (a substance that irritates the eyes and causes tears).[1][9]

Table 2: Hazard and Safety Information

| Category | Information | Reference |

| GHS Pictogram | GHS05 (Corrosion) | [3] |

| Signal Word | Danger | [3][7] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [3][8] |

| Precautionary Statements | P260: Do not breathe dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. | [3][8][9] |

Experimental Protocols: Safe Handling and First Aid

-

Engineering Controls: Use only in a chemical fume hood.[1] Ensure eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

-

Conclusion

This compound (CAS No. 99-73-0) is a pivotal reagent for professionals in chemistry and drug development. Its well-defined physicochemical properties, established synthetic utility, and critical role as a derivatizing agent underscore its importance. Adherence to strict safety protocols is mandatory when handling this corrosive and lachrymatory compound. This guide provides the foundational technical knowledge to enable its proficient and safe application in a research environment.

References

- 1. This compound(99-73-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 2,4′-二溴苯乙酮 >98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. fishersci.com [fishersci.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2,4'-Dibromoacetophenone: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, experimental protocols, and key applications of 2,4'-Dibromoacetophenone. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Core Properties of this compound

This compound, also known as p-bromophenacyl bromide, is a halogenated aromatic ketone. It serves as a valuable reagent in organic synthesis and as a biochemical probe.

Physical and Chemical Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 99-73-0 | [1] |

| Molecular Formula | C₈H₆Br₂O | [1] |

| Molecular Weight | 277.94 g/mol | [1] |

| Appearance | Slightly yellow to beige crystalline solid | [1] |

| Melting Point | 108-110 °C | [1] |

| Boiling Point | 141.5 °C at 760 mmHg (Note: This appears to be a typo in the source, likely representing a decomposition temperature or boiling point at a much lower pressure) | [2][3] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO), methanol, toluene, and ethanol. Insoluble in water. | [2][3] |

| Purity | Typically >98% | [1] |

| InChI Key | FKJSFKCZZIXQIP-UHFFFAOYSA-N | [1] |

| SMILES | BrCC(=O)c1ccc(Br)cc1 | [1] |

Synthesis and Purification

Synthesis of this compound from p-Bromoacetophenone

A common method for the synthesis of this compound is the α-bromination of p-bromoacetophenone.

Experimental Protocol:

-

In a 500 mL flask, dissolve 50 g (0.25 mole) of p-bromoacetophenone in 100 mL of glacial acetic acid.[3]

-

Slowly add 40 g (12.5 mL, 0.25 mole) of bromine to the solution while keeping the temperature below 20 °C. Vigorous shaking is required during the addition.[3]

-

p-Bromophenacyl bromide will begin to precipitate as needles when approximately half of the bromine has been added. The addition process should take about 30 minutes.[3]

-

After the complete addition of bromine, cool the flask in an ice-water bath and filter the product with suction.[3]

-

Wash the crude crystals with 50% ethyl alcohol until they are colorless (approximately 100 mL).[3]

-

The air-dried product should have a melting point of 106-108 °C.[3]

Purification by Recrystallization

Experimental Protocol:

-

Take the crude this compound (55-60 g) and dissolve it in 400 mL of 95% ethyl alcohol.[3]

-

Heat the solution to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, which will cause colorless needles of pure this compound to form.[3]

-

Filter the crystals and dry them. The expected yield of the recrystallized product is 48-50 g (69-72% of the theoretical amount) with a melting point of 108-109 °C.[3]

Experimental Protocols for Key Applications

Derivatization of Fatty Acids for HPLC Analysis

This compound is widely used as a derivatizing agent for the analysis of carboxylic acids, such as fatty acids, by High-Performance Liquid Chromatography (HPLC). The derivatization enhances the UV absorbance of the fatty acids, allowing for sensitive detection.

Experimental Protocol:

-

To the fatty acid sample, add a solution of this compound in acetone (e.g., 12 g/L).

-

Add a solution of triethylamine in acetone (e.g., 10 g/L) to catalyze the reaction.

-

The reaction mixture is typically heated (e.g., at 50 °C for 2 hours) or can be performed at a lower temperature for a longer duration for sensitive unsaturated fatty acids.

-

After the reaction is complete, it is stopped by the addition of a small amount of acetic acid in acetone.

-

The resulting solution containing the derivatized fatty acids is then ready for injection into the HPLC system.

Biological Activity and Signaling Pathways

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

This compound is a known inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC₅₀ value of 0.5 µM.[4][5] It acts as a non-ATP competitive inhibitor.[4][5] GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.

Downstream Effects of GSK-3β Inhibition:

Inhibition of GSK-3β by this compound leads to the modulation of several downstream signaling pathways. A key consequence is the stabilization of β-catenin.[5] In the canonical Wnt signaling pathway, active GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[5] Inhibition of GSK-3β prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.[5]

Furthermore, GSK-3β inhibition can prevent the mitochondrial release of cytochrome c, a key event in the intrinsic apoptotic pathway, thereby exerting anti-apoptotic effects.[5]

GSK-3β Signaling Pathway Diagram:

Caption: Inhibition of GSK-3β by this compound and its downstream effects.

Spectral Data

¹H NMR Spectrum

The ¹H NMR spectrum of this compound typically shows signals corresponding to the aromatic protons and the methylene protons.

¹H NMR Data (CDCl₃, 90 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.84 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.64 | Doublet | 2H | Aromatic protons meta to the carbonyl group |

| ~4.39 | Singlet | 2H | Methylene protons (-CH₂Br) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's magnetic field strength.[6]

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

¹³C NMR Data (CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~190 | Carbonyl carbon (C=O) |

| ~132 | Aromatic carbons |

| ~130 | Aromatic carbons |

| ~129 | Aromatic carbons |

| ~30 | Methylene carbon (-CH₂Br) |

Note: Specific assignments of the aromatic carbons can be complex due to the substitution pattern.[6]

Infrared (IR) Spectrum

The IR spectrum of this compound exhibits characteristic absorption bands for the functional groups present.

Key IR Absorption Bands (KBr disc):

| Wavenumber (cm⁻¹) | Assignment |

| ~1690 | C=O stretching (ketone) |

| ~1580 | C=C stretching (aromatic ring) |

| ~1200 | C-H in-plane bending |

| ~820 | C-H out-of-plane bending (p-disubstituted ring) |

| ~600 | C-Br stretching |

Note: The exact peak positions can vary slightly.[7]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Inhibition of glycogen synthase kinase-3β enhances cognitive recovery after stroke: the role of TAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound(99-73-0) 13C NMR [m.chemicalbook.com]

- 7. This compound(99-73-0) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to 2,4'-Dibromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4'-Dibromoacetophenone, also widely known as p-bromophenacyl bromide, is a versatile bifunctional reagent with significant applications in analytical chemistry and biochemical research. Its utility stems from the reactive α-bromo ketone moiety, which serves as a potent electrophile for derivatizing acidic protons, and the brominated phenyl ring, which can be used for further synthetic modifications. This guide provides a comprehensive overview of its physicochemical properties, synthesis, key applications—particularly in the derivatization of fatty acids for HPLC analysis—and its role as an inhibitor in critical signaling pathways.

Physicochemical Properties

This compound is a stable, slightly yellow crystalline solid at room temperature.[1] It is classified as a lachrymator and is corrosive, necessitating careful handling in a laboratory setting.[2][3] Key quantitative data are summarized in Table 1.

| Property | Value | References |

| Molecular Formula | C₈H₆Br₂O | [2][4] |

| Molecular Weight | 277.94 g/mol | [1][3] |

| CAS Number | 99-73-0 | [2] |

| Appearance | Slightly yellow to beige crystalline solid | [1][3] |

| Melting Point | 108-110 °C | [1][5] |

| Boiling Point | 141.5 °C (at 760 mmHg, estimate) | [1][3] |

| Solubility | Soluble in DMSO (2-5 mg/ml), methanol (20 mg/ml), ethanol, toluene; Insoluble in water. | [1][3] |

| IUPAC Name | 2-bromo-1-(4-bromophenyl)ethanone | [3] |

| Common Synonyms | p-Bromophenacyl bromide, 4-Bromophenacyl bromide, alpha,4-Dibromoacetophenone | [2][6][7] |

Synthesis and Reactions

The synthesis of α-haloketones is a fundamental transformation in organic chemistry, providing critical building blocks for pharmaceuticals and complex organic molecules.[8][9] this compound is typically synthesized via the bromination of 4-bromoacetophenone.

Experimental Protocol: Synthesis via Bromination of 4-Bromoacetophenone

This protocol is a representative method adapted from standard procedures for the α-bromination of aromatic ketones.

Materials:

-

4-Bromoacetophenone

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Hydrobromic acid (HBr, catalytic amount)

-

Sodium bisulfite solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Ethanol for recrystallization

Procedure:

-

In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser, dissolve 4-bromoacetophenone in glacial acetic acid. A small, catalytic amount of HBr can be added to facilitate the reaction.

-

From the dropping funnel, add an equimolar amount of bromine (Br₂) dropwise to the stirred solution at room temperature. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature until the red-brown color of bromine disappears, indicating the reaction is complete (typically 1-2 hours).

-

Pour the reaction mixture into a beaker of cold water. The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it with cold water, followed by a small amount of cold sodium bisulfite solution to remove any unreacted bromine.

-

The crude product can be further purified by recrystallization from ethanol.[7]

-

Dry the purified crystals under vacuum. The final product should be a slightly yellow, crystalline solid.

Applications in Research and Development

The primary utility of this compound lies in its function as a derivatizing agent, particularly for carboxylic acids, to facilitate their analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.[7][10] The p-bromophenacyl ester formed is highly UV-absorbent, allowing for sensitive detection in the low nanomole range.[10]

Experimental Protocol: Derivatization of Fatty Acids for HPLC Analysis

This protocol is adapted from established methods for preparing p-bromophenacyl esters of fatty acids.[10][11][12][13]

Materials:

-

Fatty acid sample

-

Methanol (MeOH)

-

Potassium hydroxide (KOH) in MeOH or Potassium bicarbonate (KHCO₃)

-

Phenolphthalein indicator

-

This compound (p-Bromophenacyl-8™ Reagent)

-

Acetonitrile (dry)

-

Reacti-Vial™ or similar reaction vial with a magnetic stirrer

Procedure:

-

Neutralization: Dissolve the fatty acid sample (~10 mg) in methanol in a reaction vial. Add one drop of phenolphthalein and neutralize to a pink endpoint with KOH in MeOH. Alternatively, to avoid potassium salt formation, use 3-5 molar equivalents of KHCO₃.[10]

-

Drying: Evaporate the methanol completely under a stream of dry nitrogen.

-

Derivatization: Add 1.0 mL of this compound reagent solution and 2.0 mL of dry acetonitrile to the dried residue.

-

Reaction: Seal the vial and heat the mixture at 80°C for 30 minutes with constant stirring.[10]

-

Analysis: After cooling to room temperature, the reaction mixture can be directly injected for HPLC analysis. A reverse-phase C18 column is typically used with an acetonitrile/water mobile phase.[10]

Figure 1: Experimental workflow for the derivatization of fatty acids using this compound for HPLC analysis.

Role in Biological Systems and Signaling Pathways

This compound is a well-documented inhibitor of Phospholipase A₂ (PLA₂), an enzyme crucial for inflammatory responses and signal transduction.[14][15][16] PLA₂ enzymes hydrolyze the sn-2 position of membrane phospholipids to release arachidonic acid, the precursor to prostaglandins and leukotrienes, which are potent inflammatory mediators.[2][17] The inhibitory action is attributed to the irreversible alkylation of a critical histidine residue (His-48) in the active site of many PLA₂ isoforms.[18]

The compound has also been identified as a Glycogen Synthase Kinase-3β (GSK-3β) inhibitor.[7] GSK-3β is a serine/threonine kinase that plays a central role in numerous signaling pathways, including insulin signaling, Wnt signaling, and the regulation of cell proliferation and apoptosis.[1][3][19]

Phospholipase A₂ (PLA₂) Signaling Pathway

The inhibition of PLA₂ by this compound disrupts the production of key lipid signaling molecules. This mechanism is central to its anti-inflammatory and other pharmacological effects.

Figure 2: The Phospholipase A₂ (PLA₂) signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a valuable chemical tool for researchers in both chemistry and biology. Its well-defined reactivity makes it an excellent derivatizing agent for enhancing the analytical detection of carboxylic acids. Furthermore, its established role as an inhibitor of key enzymes like PLA₂ and GSK-3β provides a foundation for its use in studying cellular signaling pathways and as a potential scaffold in drug discovery programs. Proper safety precautions are essential when handling this corrosive and lachrymatory compound.

References

- 1. Glycogen Synthetase Kinase 3 Beta [biology.kenyon.edu]

- 2. Phospholipase A2 and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | 99-73-0 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. cerealsgrains.org [cerealsgrains.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Effect of bromophenacyl bromide, a phospholipase A2 inhibitor, on the induction and maintenance of LTP in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phospholipase A2 inhibitors p-bromophenacyl bromide and arachidonyl trifluoromethyl ketone suppressed interleukin-2 (IL-2) expression in murine primary splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phospholipase A2 - Wikipedia [en.wikipedia.org]

- 18. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The role of GSK3beta in the development of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4'-Dibromoacetophenone: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4'-Dibromoacetophenone, a valuable chemical intermediate and inhibitor in biological research. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its use as a derivatizing agent for fatty acid analysis and as a potent inhibitor of phospholipase A2 (PLA2). Detailed experimental protocols and a thorough examination of its mechanism of action are provided to support researchers in their practical applications and to facilitate further investigation into its therapeutic potential.

Chemical Structure and Identification

This compound, also known as p-bromophenacyl bromide, is a halogenated aromatic ketone. Its structure consists of an acetophenone core substituted with a bromine atom at the para-position of the phenyl ring and another bromine atom at the alpha-position of the acetyl group.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-bromo-1-(4-bromophenyl)ethanone |

| Synonyms | 4'-Bromophenacyl bromide, p-Bromophenacyl bromide, α,4-Dibromoacetophenone |

| CAS Number | 99-73-0 |

| Molecular Formula | C₈H₆Br₂O |

| Molecular Weight | 277.94 g/mol |

| InChI Key | FKJSFKCZZIXQIP-UHFFFAOYSA-N |

| SMILES | BrC1=CC=C(C=C1)C(=O)CBr |

Physicochemical Properties

This compound is a crystalline solid at room temperature. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Appearance | Crystalline solid | [1] |

| Melting Point | 108-110 °C | [1] |

| Solubility | Soluble in methanol, toluene, and dimethyl sulfoxide. Insoluble in water. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the α-bromination of 4-bromoacetophenone. A detailed experimental protocol is provided below.

Experimental Protocol: α-Bromination of 4-Bromoacetophenone[1]

This procedure describes the synthesis of this compound using pyridine hydrobromide perbromide as the brominating agent.

Materials:

-

4-Bromoacetophenone

-

Pyridine hydrobromide perbromide

-

Acetic acid

-

50 mL round-bottom flask

-

Condensing tube

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 50 mL round-bottom flask, add 4-bromoacetophenone (1.0 equivalent).

-

Add acetic acid to dissolve the starting material.

-

Add pyridine hydrobromide perbromide (1.1 equivalents).

-

Equip the flask with a condensing tube and place it on a magnetic stirrer with a heating mantle.

-

Stir the reaction mixture at 90 °C for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Logical Workflow for Synthesis:

Applications in Scientific Research

This compound has two primary applications in scientific research: as a derivatizing agent for the analysis of fatty acids by High-Performance Liquid Chromatography (HPLC) and as a selective inhibitor of phospholipase A2 enzymes.

Derivatization of Fatty Acids for HPLC Analysis

Carboxylic acids, including fatty acids, often lack a strong chromophore, making their detection by UV-Vis detectors in HPLC challenging. This compound reacts with the carboxylate group of fatty acids to form p-bromophenacyl esters, which are highly UV-active, thereby enhancing their detection sensitivity.

Materials:

-

Fatty acid sample

-

This compound solution (in acetone)

-

Triethylamine solution (in acetone)

-

Reacti-Vials or similar small reaction vessels

-

Heating block or water bath

Procedure:

-

Place the dried fatty acid sample in a Reacti-Vial.

-

Add a solution of this compound in acetone.

-

Add a solution of triethylamine in acetone. Triethylamine acts as a base to facilitate the reaction.

-

Seal the vial and heat the mixture at a controlled temperature (e.g., 50-60 °C) for a specified time (e.g., 1-2 hours).

-

After the reaction is complete, cool the vial to room temperature.

-

The resulting solution containing the p-bromophenacyl esters of the fatty acids is then ready for HPLC analysis.

Workflow for Fatty Acid Derivatization:

Inhibition of Phospholipase A2 (PLA2)

This compound is a well-characterized irreversible inhibitor of many phospholipase A2 (PLA2) enzymes. PLA2s are a superfamily of enzymes that hydrolyze the sn-2 ester bond of phospholipids, releasing a free fatty acid (often arachidonic acid) and a lysophospholipid.[2][3] These products are precursors to a wide range of inflammatory mediators, including prostaglandins and leukotrienes.

This compound acts as an active-site-directed inhibitor. The α-bromomethyl ketone moiety is electrophilic and reacts with a critical histidine residue (specifically His48 in many PLA2s) in the enzyme's active site, leading to covalent modification and irreversible inactivation of the enzyme.[4] Crystallographic studies of PLA2 complexed with p-bromophenacyl bromide have confirmed this covalent linkage to His48.[4] Additionally, the inhibitor molecule exhibits hydrophobic interactions with other active site residues, such as Phe5 and Cys45, further stabilizing the complex.[5] This inhibition prevents the binding of the phospholipid substrate and the subsequent hydrolysis reaction.

The inhibition of PLA2 by this compound has significant downstream effects on cellular signaling, particularly in inflammatory pathways. By blocking the release of arachidonic acid, it prevents the formation of pro-inflammatory eicosanoids.

Phospholipase A2 Signaling Pathway:

Conclusion

This compound is a versatile molecule with significant utility in both analytical chemistry and biochemical research. Its role as a derivatizing agent enables sensitive quantification of fatty acids, while its potent and specific inhibition of phospholipase A2 makes it an invaluable tool for studying inflammatory processes and for the development of novel anti-inflammatory therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of a phospholipase A(2) homolog complexed with p-bromophenacyl bromide reveals important structural changes associated with the inhibition of myotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of bovine pancreatic phospholipase A2 covalently inhibited by p-bromo-phenacyl-bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,4'-Dibromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on 2,4'-Dibromoacetophenone. It details its chemical synonyms, properties, and includes meticulous experimental protocols for its synthesis, purification, and analysis.

Chemical Identity and Synonyms

This compound is a versatile reagent in organic synthesis, particularly in the derivatization of carboxylic acids for HPLC analysis and as a building block in the synthesis of various pharmaceutical compounds. A clear understanding of its various synonyms and identifiers is crucial for accurate literature searches and procurement.

| Identifier Type | Value | Citation |

| Primary Name | This compound | [1][2] |

| CAS Number | 99-73-0 | [1][2] |

| Molecular Formula | C8H6Br2O | [1][2] |

| Molecular Weight | 277.94 g/mol | [2] |

| IUPAC Name | 2-bromo-1-(4-bromophenyl)ethanone | [3] |

| Synonym 1 | alpha,4-Dibromoacetophenone | [1] |

| Synonym 2 | 4-Bromophenacyl bromide | [1] |

| Synonym 3 | p-Bromophenacyl bromide | [3] |

| Synonym 4 | 2-bromo-1-(4-bromophenyl)ethan-1-one | |

| Synonym 5 | Ethanone, 2-bromo-1-(4-bromophenyl)- | [3] |

| Linear Formula | BrC6H4COCH2Br | [2] |

| InChI Key | FKJSFKCZZIXQIP-UHFFFAOYSA-N | [2] |

| Beilstein Registry Number | 607604 | [2] |

| EC Number | 202-783-6 | [2] |

| PubChem CID | 7454 | [3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, providing essential data for experimental planning and execution.

| Property | Value | Citation |

| Appearance | White to light yellow or beige crystalline solid | [4][5] |

| Melting Point | 108-110 °C (lit.) | [2][6] |

| Purity | ≥98% or >98% | [1][2] |

| Solubility | Soluble in ethanol, ether, glacial acetic acid, benzene, carbon disulfide, and petroleum ether. Insoluble in water. | [4] |

| Stability | Stable under normal conditions. Incompatible with strong bases, strong reducing agents, and strong oxidizing agents. | [6] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided to ensure reproducibility in a laboratory setting.

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting with the Friedel-Crafts acylation of bromobenzene to form 4-bromoacetophenone, followed by the α-bromination of the ketone.

Step 1: Synthesis of 4-Bromoacetophenone

This procedure is adapted from the Friedel-Crafts acylation of bromobenzene.[7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place bromobenzene (2.5 moles) and dry carbon disulfide (1 L).

-

Addition of Catalyst: Carefully add anhydrous aluminum chloride (5.6 moles) to the stirred mixture.

-

Acylation: Heat the mixture to a gentle reflux on a steam bath. Slowly add acetic anhydride (2 moles) from the dropping funnel over approximately one hour.

-

Reaction Completion: Continue refluxing for an additional hour after the addition is complete.

-

Work-up: Remove the carbon disulfide by distillation. While still warm, pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., benzene or ether).

-

Washing: Wash the combined organic extracts sequentially with water, 10% sodium hydroxide solution, and again with water until the washings are neutral.

-

Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

-

Purification: Distill the crude product under reduced pressure to obtain pure 4-bromoacetophenone.

Step 2: α-Bromination of 4-Bromoacetophenone

This procedure is a modification of the α-bromination of acetophenone derivatives.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoacetophenone (5.0 mmol) in glacial acetic acid (20 mL).

-

Addition of Brominating Agent: Add pyridine hydrobromide perbromide (5.5 mmol) to the solution.

-

Reaction: Heat the reaction mixture to 90°C and stir for 3 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into ice water.

-

Isolation: Collect the precipitated solid by filtration and wash with cold water.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from ethanol to yield a product with high purity.[6]

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol (approximately 8 mL per gram of product).

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Drying: Dry the crystals in a vacuum oven or desiccator.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

A GC-MS method can be employed to determine the purity of this compound and to identify any byproducts from the synthesis. The following is a general guideline.[8][9]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

GC Conditions:

-

Column: A standard non-polar capillary column (e.g., HP-5MS or equivalent).

-

Injector Temperature: 250°C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The purity can be estimated from the relative peak area.

Visualizing Chemical Relationships

The following diagram illustrates the hierarchical relationship between the primary name, key identifiers, and various synonyms of this compound.

Caption: Relationship between the primary name and synonyms of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. scbt.com [scbt.com]

- 2. 2,4′-二溴苯乙酮 >98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4'-Bromoacetophenone | 99-90-1 [chemicalbook.com]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 99-73-0 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. gssrr.org [gssrr.org]

An In-depth Technical Guide to the Safety and Handling of 2,4'-Dibromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for 2,4'-Dibromoacetophenone (CAS No. 99-73-0). It is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification and Properties

This compound, also known as 4'-Bromophenacyl bromide, is a crystalline solid.[1] It is primarily used in laboratory settings for chemical synthesis, including the identification and derivatization of carboxylic acids for HPLC analysis.[2][3][4]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₈H₆Br₂O | [5][6][7] |

| Molecular Weight | 277.94 - 277.95 g/mol | [5][7][8][9] |

| Appearance | Slightly yellow to beige crystalline solid/powder | [3][5][6] |

| Melting Point | 107 - 110 °C | [1][2][5] |

| Boiling Point | 310 °C | [5] |

| Solubility | Insoluble in water. Soluble in methanol, toluene, ethanol, and dimethyl sulfoxide (DMSO).[2][3][5] | |

| Vapor Density | 9.6 | [5] |

| Vapor Pressure | 0.0006 mmHg at 25 °C | [5] |

| Stability | Stable under normal storage conditions.[2][5] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is corrosive and causes severe skin burns and eye damage.[10][11][12][13] It is also harmful if swallowed, inhaled, or absorbed through the skin.[8] The material is a lachrymator, meaning it can cause tearing.[5][6]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[10][11] |

| Serious Eye Damage/Irritation | 1 | H314: Causes severe skin burns and eye damage.[10][11] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[8] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[8] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[8] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation.[8][14] |

Signal Word: Danger [6][10][13]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Protocol for Establishing a Safe Workspace:

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][8]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][11] A face shield is also recommended.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[5][8] Immediately change clothing if it becomes contaminated.

-

Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges.[5][11]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11][14]

Handling Procedures

Protocol for Handling this compound:

Storage Conditions

Protocol for Storing this compound:

-

Keep the container tightly closed to prevent moisture ingress.[5][6][14]

-

Store locked up.[10]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[2][5][10][11]

Emergency Procedures and First Aid

Immediate medical attention is required for all routes of exposure.[5][6][10][11]

Table 3: First Aid Measures

| Exposure Route | Protocol |

| Inhalation | 1. Remove the victim to fresh air immediately.[5][10] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Do NOT use mouth-to-mouth resuscitation.[5] 3. Seek immediate medical attention.[5][6] |

| Skin Contact | 1. Immediately remove all contaminated clothing and shoes.[5][10] 2. Flush skin with plenty of soap and water for at least 15 minutes.[5] 3. Seek immediate medical attention.[5][11] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[5][10] 2. Remove contact lenses if present and easy to do. Continue rinsing.[10] 3. Seek immediate medical attention.[5][6] |

| Ingestion | 1. Do NOT induce vomiting.[5][10] 2. If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[5] 3. Never give anything by mouth to an unconscious person.[5] 4. Seek immediate medical attention.[5][6] |

Accidental Release and Fire-Fighting Measures

Accidental Release Protocol

Protocol for Spill Cleanup:

-

Evacuate: Evacuate personnel from the spill area.

-

PPE: Wear appropriate personal protective equipment, including a respirator, chemical-resistant gloves, and eye protection.[5][14]

-

Containment: Avoid generating dust.[5]

-

Cleanup: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[5][6][10]

-

Decontamination: Wash the spill site after material pickup is complete.[8]

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[10]

Fire-Fighting Protocol

The substance itself is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes.[5]

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or chemical foam.[5][10]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5][8][10]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including carbon monoxide, carbon dioxide, and hydrogen bromide.[5][10][11]

Stability and Reactivity

-

Reactivity: Not reactive under normal conditions.[10]

-

Chemical Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[2][5]

-

Conditions to Avoid: Avoid dust formation and exposure to incompatible materials.[10][14]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[2][5][10][11]

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and hydrogen bromide gas.[5][11]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties have not been fully investigated.[11] It is known to cause chemical burns to the skin, eyes, respiratory tract, and gastrointestinal tract.[5] Ingestion can cause severe and permanent damage to the digestive tract.[5]

-

Ecological Information: Do not let the product enter drains or release it into the environment.[11][14] The substance is insoluble in water and is not likely to be mobile in the environment.[11]

Disposal Considerations

Protocol for Chemical Disposal:

-

Containerization: Dispose of contents/container in a suitable, labeled waste container.[10]

-

Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[11]

-

Container Handling: Handle uncleaned containers as you would the product itself.[15]

Visual Workflow Diagrams

Caption: Diagram 1: General Chemical Handling Workflow

Caption: Diagram 2: First Aid Response for Exposure

References

- 1. 2,4 -Dibromoacetophenone 98 99-73-0 [sigmaaldrich.com]

- 2. This compound | 99-73-0 [chemicalbook.com]

- 3. This compound CAS#: 99-73-0 [m.chemicalbook.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. This compound(99-73-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. This compound, 98% | Fisher Scientific [fishersci.ca]

- 14. fishersci.com [fishersci.com]

- 15. beta.lakeland.edu [beta.lakeland.edu]

2,4'-Dibromoacetophenone solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,4'-Dibromoacetophenone in Organic Solvents

Introduction

This compound is a chemical compound frequently utilized as a reagent in organic synthesis and for the analysis of fatty acids by HPLC.[1][2] It serves as a crucial building block in the creation of more complex molecules and acts as an inhibitor of glycogen synthase kinase 3β (GSK3β).[3] For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility characteristics in various organic solvents is paramount for designing experiments, developing purification strategies, and formulating new chemical entities. This guide provides a detailed overview of the quantitative solubility data for this compound, outlines standard experimental protocols for solubility determination, and illustrates key conceptual workflows.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The data, compiled from various chemical data sources, is presented below. It is important to note that solubility can be influenced by experimental conditions such as temperature and the purity of both the solute and the solvent. The provided values are generally understood to be at or around standard room temperature unless otherwise specified.

| Solvent | Chemical Class | Solubility (mg/mL) | Other Observations |

| Methanol | Polar Protic | 20[1][2][4] | - |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 2 - 5[1][2][3][4] | Note: Conflicting data reported |

| Dimethylformamide (DMF) | Polar Aprotic | 5[2][3] | - |

| Ethanol | Polar Protic | 1[2][3] | Soluble[1][4]; Very soluble in warm alcohol[5] |

| Toluene | Non-Polar Aromatic | Soluble[1][4] | - |

| Chloroform | Non-Polar Halogenated | Soluble[5][6] | - |

| Acetone | Polar Aprotic | Soluble[6] | - |

| Ethyl Ether | Non-Polar Ether | Soluble[5] | - |

| Water | Polar Protic | Insoluble[1][2][4][5] | Sparingly soluble[7] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | Insoluble[2][3] | - |

Experimental Protocols for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a crystalline compound in a solvent is the Shake-Flask Method . This technique establishes the concentration of a compound in a saturated solution where excess solid is present, and the solution and solid are in equilibrium.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

-

Preparation : Add an excess amount of this compound solid to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial or flask). The presence of excess, undissolved solid is crucial to ensure that saturation is achieved.

-

Equilibration : Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[8] Temperature control is critical as solubility is temperature-dependent.[8]

-

Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid. This is typically achieved through centrifugation followed by careful decantation, or by filtration using a syringe filter compatible with the solvent.

-

Analysis : Accurately dilute a known volume of the saturated supernatant with an appropriate solvent.

-

Quantification : Analyze the concentration of this compound in the diluted sample using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[9] A calibration curve prepared with known concentrations of the compound is used to determine the concentration of the sample.

-

Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Visualizations: Workflows and Principles

Diagrams are provided below to visualize the experimental workflow for solubility determination and the guiding principle of "like dissolves like."

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: The "like dissolves like" principle applied to this compound.

References

- 1. This compound | 99-73-0 [chemicalbook.com]

- 2. This compound CAS#: 99-73-0 [m.chemicalbook.com]

- 3. This compound | CAS 99-73-0 | Cayman Chemical | Biomol.com [biomol.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. CAS 99-73-0: 4-Bromophenacyl bromide | CymitQuimica [cymitquimica.com]

- 7. This compound(99-73-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. solubility experimental methods.pptx [slideshare.net]

Technical Guide: Melting Point of 2,4'-Dibromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 2,4'-Dibromoacetophenone, a crucial physical property for its identification, purity assessment, and handling in research and development settings. This document outlines the reported melting point values, a detailed experimental protocol for its determination, and a workflow diagram for the procedure.

Core Compound: this compound

-

IUPAC Name: 2-bromo-1-(4-bromophenyl)ethan-1-one

-

CAS Number: 99-73-0

-

Molecular Formula: C₈H₆Br₂O

-

Molecular Weight: 277.94 g/mol

-

Appearance: Off-white to slightly yellow or beige crystalline solid.[1][2]

Quantitative Data: Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For this compound, the literature values are consistent, indicating a relatively high degree of purity in commercially available samples. Impurities typically cause a depression and broadening of the melting point range.

The table below summarizes the melting point data from various chemical suppliers and databases.

| Reported Melting Point (°C) | Source | Purity |

| 108-110 | Sigma-Aldrich[3][4] | >98% |

| 108-110 | ChemicalBook | (lit.) |

| 107-111 | Thermo Fisher Scientific | 98% |

| 107-111 | CDH Fine Chemical[5] | (lit.) |

| 108.0-114.0 | Thermo Fisher Scientific[6][7] | 98+% |

| 107-108 | ChemicalBook[1] | Not Stated |

Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a crystalline solid like this compound is the capillary method. This can be performed using a modern digital melting point apparatus or a traditional Thiele tube setup.[6]

I. Instrumentation and Materials

-

Melting Point Apparatus (e.g., Mel-Temp) or Thiele Tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated, range appropriate for ~110°C)

-

Sample of this compound (must be completely dry and finely powdered)

-

Mortar and pestle (if sample is not a fine powder)

-

Heating bath fluid (e.g., silicone oil) for Thiele tube method

-

Bunsen burner or other heat source for Thiele tube method

II. Sample Preparation

-

Sample Pulverization: Ensure the this compound sample is a fine, homogeneous powder. If the crystals are large, gently grind them using a clean, dry mortar and pestle.[8]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.[1][4]

-

Sample Packing: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the sealed bottom. Alternatively, drop the tube (sealed end down) through a long, narrow glass tube to pack the sample tightly.[1][4][9]

-

Sample Height: The final packed sample height should be between 2-3 mm. A sample column taller than 3 mm can lead to an artificially broad melting range.[1][9]

III. Measurement Procedure (Using a Digital Melting Point Apparatus)

-

Apparatus Setup: Turn on the melting point apparatus and allow it to stabilize.

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary value. This allows for a more precise measurement in the subsequent trial.[10]

-

Set Parameters: For a precise measurement, set the starting temperature to approximately 15-20°C below the expected melting point (e.g., set start to 90°C). Set the heating ramp rate to 1-2°C per minute to ensure thermal equilibrium.[1][5][9]

-

Insert Capillary: Place the packed capillary tube into the sample holder of the apparatus.[1][9]

-

Observation and Recording:

-

Observe the sample through the magnified viewing port.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).[1]

-

Record the temperature at which the last solid crystal disappears, and the entire sample is a clear liquid (completion of melting).[1]

-

The recorded values constitute the melting point range (e.g., 109-111°C).

-

-

Cool Down: Allow the apparatus to cool sufficiently before performing another measurement. Use a fresh sample and a new capillary tube for each subsequent trial.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for determining the melting point of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. labcomercial.com [labcomercial.com]

- 3. Thiele tube - Wikipedia [en.wikipedia.org]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. jk-sci.com [jk-sci.com]

- 6. westlab.com [westlab.com]

- 7. Thiele tube - Sciencemadness Wiki [sciencemadness.org]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. SSERC | Melting point determination [sserc.org.uk]

Spectroscopic and Methodological Deep Dive into 2,4'-Dibromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4'-Dibromoacetophenone, a crucial reagent in analytical chemistry and organic synthesis. Detailed experimental protocols for its synthesis and application as a derivatizing agent are presented, alongside visual workflows to facilitate understanding and implementation in a laboratory setting.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.84 | Doublet | Aromatic CH |

| 7.64 | Doublet | Aromatic CH |

| 4.39 | Singlet | -CH₂Br |

Solvent: CDCl₃, Frequency: 90 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| 191.0 | C=O |

| 132.9 | Aromatic C |

| 132.2 | Aromatic C |

| 130.0 | Aromatic C |

| 129.2 | Aromatic C |

| 30.7 | -CH₂Br |

Note: Specific peak assignments for aromatic carbons can vary slightly between sources and require further 2D NMR analysis for definitive confirmation.

Mass Spectrometry (MS)

Key Mass-to-Charge Ratios (m/z)

| m/z | Relative Intensity (%) | Putative Fragment |

| 278 | 4.8 | [M+2]⁺ (Molecular ion with ⁸¹Br₂) |

| 276 | 2.5 | [M]⁺ (Molecular ion with ⁷⁹Br⁸¹Br) |

| 185 | 98.0 | [M - CH₂Br]⁺ (with ⁸¹Br) |

| 183 | 100.0 | [M - CH₂Br]⁺ (with ⁷⁹Br) |

| 157 | 25.2 | [C₆H₄Br]⁺ (with ⁸¹Br) |

| 155 | 25.0 | [C₆H₄Br]⁺ (with ⁷⁹Br) |

| 76 | 26.7 | [C₆H₄]⁺ |

| 75 | 26.3 | [C₆H₃]⁺ |

| 50 | 29.3 | [C₄H₂]⁺ |

Ionization Method: Electron Ionization (EI)[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type |

| ~1700 | C=O stretch |

| ~1580 | C=C aromatic ring stretch |

| ~1200 | C-C stretch |

| ~820 | C-H out-of-plane bend |

| ~680 | C-Br stretch |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the derivatization of fatty acids for HPLC analysis are provided below.

Synthesis of this compound

This protocol is adapted from established methods for the α-bromination of acetophenones.

Materials:

-

4'-Bromoacetophenone

-

Bromine

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 4'-bromoacetophenone in glacial acetic acid in a round-bottom flask.

-

Slowly add an equimolar amount of bromine to the solution while stirring. The reaction is typically carried out at room temperature.

-

After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.

-

The product, this compound, will precipitate out of the solution.

-

Collect the crude product by vacuum filtration and wash with cold ethanol.

-

Purify the product by recrystallization from ethanol to yield crystalline this compound.

HPLC Derivatization of Fatty Acids

This compound is a widely used reagent for the derivatization of carboxylic acids, such as fatty acids, to enhance their detection by UV or fluorescence detectors in HPLC.

Materials:

-

Fatty acid sample

-

This compound

-

A crown ether (e.g., 18-crown-6) as a catalyst

-

A non-nucleophilic base (e.g., potassium carbonate)

-

Acetonitrile (HPLC grade)

Procedure:

-

Dissolve the fatty acid sample in acetonitrile in a reaction vial.

-

Add a solution of this compound in acetonitrile.

-

Add the crown ether catalyst and the non-nucleophilic base to the reaction mixture.

-

Seal the vial and heat the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 30 minutes).

-

After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or subjected to a simple work-up procedure if necessary.

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Caption: Synthesis workflow for this compound.

Caption: HPLC derivatization workflow using this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 2,4'-Dibromoacetophenone

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4'-Dibromoacetophenone. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes detailed spectral data, experimental protocols, and visual representations of the molecular structure and analytical workflow.

Introduction

This compound (CAS No. 99-73-0) is a halogenated aromatic ketone.[1][2] Its molecular structure consists of a bromo-substituted phenyl ring attached to a bromo-substituted acetyl group. A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and quality control in research and manufacturing. NMR spectroscopy is a primary analytical technique for the structural elucidation of this molecule.

Molecular Structure

The chemical structure of this compound is presented below, with atom numbering for correlation with the NMR spectral assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methylene protons. The data presented below was acquired in deuterated chloroform (CDCl₃).[3]

| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |

| H-2', H-6' | 7.84 | d | 2H | 8.5 |

| H-3', H-5' | 7.64 | d | 2H | 8.5 |

| H-α (CH₂) | 4.39 | s | 2H | - |

d = doublet, s = singlet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data below corresponds to a spectrum recorded in CDCl₃.[3]

| Signal Assignment | Chemical Shift (δ) [ppm] |

| C=O | 190.8 |

| C-4' | 132.3 |

| C-1' | 131.7 |

| C-2', C-6' | 129.8 |

| C-3', C-5' | 129.1 |

| C-α (CH₂) | 30.5 |

Experimental Protocols

The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Securely cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

NMR Data Acquisition

The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence.

-

Temperature: 298 K (25 °C).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

¹³C NMR Spectroscopy:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. For spectra where TMS is not present, the residual solvent peak of CDCl₃ can be used for calibration (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze peak multiplicities and determine coupling constants in the ¹H NMR spectrum.

Experimental Workflow

The logical workflow for NMR analysis, from sample preparation to final data interpretation, is illustrated in the following diagram.

References

The Biological Versatility of 2,4'-Dibromoacetophenone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2,4'-Dibromoacetophenone represent a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to facilitate further investigation and application of these versatile molecules.

Introduction

This compound is a halogenated aromatic ketone that has garnered significant attention as a scaffold for the development of novel therapeutic agents. The presence of two bromine atoms at specific positions on the acetophenone core imparts unique physicochemical properties that contribute to its diverse biological activities. This guide delves into the synthesis of various this compound derivatives and explores their multifaceted biological potential, supported by experimental data and mechanistic insights.

Synthesis of this compound Derivatives